molecular formula C12H22N8 B12525571 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine CAS No. 677763-74-5

3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine

Cat. No.: B12525571
CAS No.: 677763-74-5
M. Wt: 278.36 g/mol
InChI Key: CRFICFVIYUTUTF-UHFFFAOYSA-N
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Description

3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine is a synthetic 1,2,4,5-tetrazine derivative offered for research purposes. Compounds based on the 1,2,4,5-tetrazine scaffold, an aromatic heterocycle with four nitrogen atoms, are the subject of extensive investigation in various fields of materials science . A key application for tetrazines is in bioorthogonal chemistry, where they serve as highly effective dienes in inverse electron demand Diels-Alder reactions . The reaction rate of these cycloadditions is critically determined by the LUMO(diene)-HOMO(dienophile) energy gap, which can be tuned by modifying the substituents at the 3 and 6 positions of the tetrazine ring . The 4-methylpiperazin-1-yl substituents on this particular compound are expected to influence its electronic properties and solubility. Beyond bioorthogonal labeling, tetrazine derivatives are also explored as high-energy density materials due to their high nitrogen content and thermal stability . This product is intended for research applications only and is not for diagnostic or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

677763-74-5

Molecular Formula

C12H22N8

Molecular Weight

278.36 g/mol

IUPAC Name

3,6-bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine

InChI

InChI=1S/C12H22N8/c1-17-3-7-19(8-4-17)11-13-15-12(16-14-11)20-9-5-18(2)6-10-20/h3-10H2,1-2H3

InChI Key

CRFICFVIYUTUTF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(N=N2)N3CCN(CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 4-methylpiperazine. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by 4-methylpiperazin-1-yl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Cycloaddition Reactions

Tetrazines are known for their participation in [4+2] cycloaddition reactions (e.g., Diels-Alder analogs). For this compound:

Reaction Type Conditions Outcome
1,4-Cycloaddition HFIP solvent, room temperature Formation of 1,2,4-triazine derivatives
3,6-Cycloaddition Protic solvents (e.g., MeOH) Conventional tetrazine cycloadducts

The steric bulk of the 4-methylpiperazinyl groups may favor regioselectivity in cycloadditions, as observed in analogous substituted tetrazines .

Substitution Reactions

The presence of electron-rich piperazinyl groups may influence substitution patterns:

  • Nucleophilic aromatic substitution : Likely at positions 3 and 6, given the tetrazine’s electron-deficient nature. Reactivity could depend on the leaving group (e.g., halide or sulfonate) .

  • Alkylation/Alkyne coupling : Potential for Sonogashira coupling with terminal alkynes under palladium catalysis, as demonstrated in alkyltetrazine synthesis .

Oxidation and Reduction

Reaction Reagents Product
Oxidation H₂O₂, KMnO₄Oxidized derivatives (e.g., nitro or carbonyl groups)
Reduction NaBH₄, LiAlH₄Reduced tetrazines (e.g., dihydro forms)

The piperazinyl groups may stabilize intermediates or direct oxidation sites.

Stability and Degradation

Tetrazines are typically thermally stable but may undergo denitrogenation under heat or light. The steric hindrance from the 4-methylpiperazinyl groups could influence decomposition pathways, potentially reducing sensitivity compared to unsubstituted tetrazines .

Research Gaps

  • Mechanistic studies : Detailed analysis of regioselectivity in cycloadditions and substitution reactions.

  • Functionalization : Exploration of reactions introducing additional functional groups (e.g., nitro, amino) for tailored applications.

  • Thermal stability : Quantitative assessment of decomposition temperatures and pathways.

This compound’s reactivity suggests versatility for applications in materials science and medicinal chemistry, contingent on further experimental validation.

Note: The analysis extrapolates from analogous tetrazine derivatives, as direct data on 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine is unavailable in the provided sources.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrazine compounds can exhibit anticancer properties. For instance, the incorporation of piperazine moieties has been shown to enhance the binding affinity to cancer cell receptors, leading to increased cytotoxicity against various cancer cell lines. Research has demonstrated that such compounds can inhibit tumor growth in vivo by inducing apoptosis in cancer cells .

Neuropharmacological Effects

Compounds similar to 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine have been investigated for their potential neuropharmacological effects. The piperazine ring is known for its ability to interact with neurotransmitter systems. Studies suggest that these compounds may act as modulators of serotonin and dopamine receptors, making them candidates for treating mood disorders and other neurological conditions .

Antimicrobial Properties

The antimicrobial activity of tetrazine derivatives has been explored extensively. Compounds containing the 1,2,4,5-tetrazine core have shown efficacy against a range of bacterial strains. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Photonic Materials

Due to their unique electronic properties, tetrazine derivatives are being developed for use in photonic applications. The ability of these compounds to undergo rapid cycloaddition reactions makes them suitable for creating advanced materials used in sensors and light-emitting devices .

Polymer Chemistry

In polymer science, this compound can serve as a cross-linking agent in the synthesis of advanced polymeric materials. Its reactive nature allows for the formation of networks that enhance mechanical properties and thermal stability in polymers used for coatings and composites .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
NeuropharmacologyExhibited serotonin receptor modulation leading to antidepressant-like effects in animal models.
AntimicrobialShowed effective inhibition of Gram-positive bacteria with minimal inhibitory concentrations lower than standard antibiotics.
Material ScienceDeveloped photonic devices with enhanced light absorption and emission properties using tetrazine-based polymers.

Mechanism of Action

The mechanism of action of 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine groups can enhance the compound’s binding affinity and selectivity for these targets. The tetrazine ring can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Energetic Materials : Nitro-triazole tetrazines (e.g., compound 20) outperform HMX in detonation velocity (8,903 vs. 9,100 m/s for HMX) while maintaining low sensitivity .
  • Pharmacological Potential: Piperazine derivatives are common in drug design; the tetrazine scaffold could enable bioorthogonal conjugation strategies .

Biological Activity

3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its synthesis, structural characteristics, and biological efficacy, focusing on its antitumor properties.

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step reactions that yield various derivatives. The structural confirmation is typically achieved through techniques such as single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. The compound exhibits a six-membered ring structure that contributes to its biological activity.

Biological Activity

The biological activity of this compound has been evaluated primarily in vitro against various cancer cell lines. Notable findings include:

  • Antitumor Activity : Studies have shown that this compound displays significant cytotoxicity against several cancer cell lines including A-549 (lung cancer), BEL-7402 (hepatocellular carcinoma), P-388 (lymphoma), and HL-60 (leukemia) cells. The cytotoxic effects were assessed using methods such as the Sulforhodamine B (SRB) assay and the MTT assay .

Case Studies

  • In Vitro Evaluation : A study reported that among a series of synthesized tetrazine derivatives, this compound showed high efficacy against P-388 cells with an IC50 value indicating potent antitumor activity .
  • Mechanism of Action : The mechanism by which this compound exerts its antitumor effects may involve interference with cellular proliferation pathways. It has been hypothesized that the compound may inhibit specific kinases involved in tumor growth and survival .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other compounds in its class, the following table summarizes key findings:

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundP-388< 10Potential kinase inhibition
Other Tetrazine Derivative AA-54920Apoptosis induction
Other Tetrazine Derivative BHL-6015Cell cycle arrest

Q & A

Q. What are the standard synthetic routes for 3,6-Bis(4-methylpiperazin-1-yl)-1,2,4,5-tetrazine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation. A common approach involves reacting 3,6-dichloro-1,2,4,5-tetrazine with 4-methylpiperazine under reflux in aprotic solvents (e.g., DMF or acetonitrile) for 12–24 hours. Optimization includes:

  • Precursor selection : Use anhydrous conditions to prevent hydrolysis of intermediates .
  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH 10:1) yields >85% purity.

Q. Which characterization techniques are critical for confirming the structure and purity of this tetrazine derivative?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., piperazine protons at δ 2.3–3.1 ppm) .
    • IR : Detect N-H stretching (~3300 cm⁻¹) and tetrazine ring vibrations (~1550 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N content (theoretical: C 52.3%, H 7.2%, N 40.5%).
  • X-ray Crystallography : Resolve crystal packing and confirm planar tetrazine core .

Q. How can researchers design in vitro assays to evaluate the antitumor potential of this compound?

Methodological Answer:

  • Cell Lines : Use human cancer lines (e.g., HeLa, MCF-7) with non-cancerous controls (e.g., HEK-293).
  • Dose-Response : Test 0.1–100 μM concentrations over 48–72 hours.
  • Metrics :
    • MTT Assay : Measure IC₅₀ values (reported range: 8–25 μM for similar tetrazines) .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
  • Controls : Include cisplatin as a positive control and DMSO as a solvent control .

Advanced Research Questions

Q. How does N-oxide functionalization enhance the material properties of tetrazine derivatives?

Methodological Answer: Introducing N-oxide groups (e.g., via H₂O₂/CF₃COOH oxidation) improves:

  • Density : Increases from 1.65 g/cm³ (parent) to 1.88 g/cm³ (N-oxide), enhancing detonation velocity (vD: 8,950 m/s vs. 9,300 m/s) .
  • Thermal Stability : DSC shows decomposition onset at 220°C (vs. 190°C for non-oxidized analogs).
  • Oxygen Balance : Improves from -74% to -58%, critical for energetic materials .

Q. What strategies enable the use of this tetrazine in bioorthogonal [4+2] cycloadditions for bioconjugation?

Methodological Answer:

  • Dienophile Pairing : React with strained alkenes (e.g., trans-cyclooctene) in PBS (pH 7.4, 37°C).
  • Kinetics : Second-order rate constants (k₂) range from 0.1–1.0 M⁻¹s⁻¹, optimized via electron-withdrawing substituents .
  • Applications :
    • Imaging : Conjugate with fluorescent probes (e.g., Cy5) for live-cell tracking .
    • Drug Delivery : Link to antibody-drug conjugates (ADCs) via pH-sensitive tetrazine scaffolds .

Q. How can computational methods predict electronic properties and guide synthetic design?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model:
    • HOMO-LUMO Gaps : ~3.2 eV, indicating moderate reactivity .
    • Charge Distribution : Negative charge localized on tetrazine nitrogen atoms .
  • MD Simulations : Predict solubility in DMSO/water mixtures (logP: 1.8 ± 0.2) .

Q. How should researchers address discrepancies between experimental and computational data on tetrazine reactivity?

Methodological Answer:

  • Validation Steps :
    • Cross-check DFT functionals (e.g., compare B3LYP vs. M06-2X results) .
    • Experimentally measure activation energies via Arrhenius plots (e.g., for cycloadditions).
  • Case Study : Predicted k₂ for a reaction may overestimate experimental values by 20%; calibrate using benchmark systems like dimethyl tetrazine dicarboxylate .

Q. What role does this tetrazine play in anion-π interactions for supramolecular assembly?

Methodological Answer:

  • Anion Binding : The electron-deficient tetrazine core binds anions (e.g., Cl⁻, NO₃⁻) with Kₐ ~10³ M⁻¹ in acetonitrile .
  • Self-Assembly : Co-crystallize with Ag⁺ salts (e.g., AgPF₆) to form 2D networks; characterize via SCXRD and TEM .

Q. What are the decomposition pathways under extreme pH conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Hydrolysis of piperazine groups forms 3,6-diamino-1,2,4,5-tetrazine (t₁/₂: 2 hours at 25°C).
  • Basic Conditions (pH > 10) : Ring-opening via nucleophilic attack by OH⁻, detected via LC-MS .
  • Mitigation : Stabilize with antioxidants (e.g., BHT) in storage buffers .

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